molecular formula C16H15Cl2NO3 B2854958 methyl 2-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]acetate CAS No. 339104-41-5

methyl 2-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]acetate

Cat. No. B2854958
CAS RN: 339104-41-5
M. Wt: 340.2
InChI Key: DBASEMXEXSIDOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]acetate (MDA) is a chemical compound with a wide range of applications in the scientific community. It has been used in various fields such as chemistry, biochemistry, and pharmacology. MDA is a compound with a unique structure, and its properties make it suitable for a variety of applications.

Scientific Research Applications

Methyl 2-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]acetate has a wide range of applications in scientific research. It has been used as a substrate in enzyme assays and as a reagent in organic syntheses. It has also been used as a tool to study the mechanisms of enzyme-catalyzed reactions, as well as to study the effects of drugs on enzyme activity. Additionally, methyl 2-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]acetate has been used to study the structure and function of proteins, as well as to study the effects of drugs on protein structure and function.

Mechanism of Action

The mechanism of action of methyl 2-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]acetate is not fully understood. It is believed that methyl 2-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]acetate binds to the active site of an enzyme and inhibits its activity. This inhibition is thought to be due to the presence of the two chlorine atoms in the structure of methyl 2-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]acetate, which can form a covalent bond with the enzyme's active site. Additionally, methyl 2-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]acetate may also interact with other components of the enzyme, such as cofactors, which can further inhibit the enzyme's activity.
Biochemical and Physiological Effects
methyl 2-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]acetate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, which can lead to an accumulation of these compounds in the body. Additionally, methyl 2-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]acetate has been shown to inhibit the activity of enzymes involved in the synthesis of proteins and other macromolecules, which can lead to a decrease in the production of these molecules. Finally, methyl 2-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]acetate has been shown to have an effect on the expression of genes, which can lead to changes in the expression of proteins and other macromolecules.

Advantages and Limitations for Lab Experiments

Methyl 2-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]acetate has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of methyl 2-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]acetate is that it is relatively easy to synthesize and can be used in a variety of experiments. Additionally, methyl 2-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]acetate is relatively stable and has a long shelf life, making it suitable for long-term storage. However, methyl 2-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]acetate is also relatively expensive, and its use in experiments may require the use of expensive equipment. Additionally, methyl 2-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]acetate can be toxic if not handled properly, and it can cause skin and eye irritation if not handled with care.

Future Directions

Methyl 2-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]acetate has a wide range of applications in scientific research, and there are many potential future directions for its use. One potential direction is the development of new synthetic methods for the synthesis of methyl 2-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]acetate. Additionally, methyl 2-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]acetate could be used to study the effects of drugs on enzyme activity, protein structure and function, and gene expression. Finally, methyl 2-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]acetate could be used to develop new drugs or to improve existing drugs.

Synthesis Methods

Methyl 2-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]acetate can be synthesized by a variety of methods, though the most common is the Friedel-Crafts acylation of 2-methyl-4-oxo-1(4H)-pyridine with 2,6-dichlorobenzoyl chloride. This reaction is carried out in the presence of anhydrous aluminum chloride as a catalyst, and the product is obtained in high yields. Other methods of synthesis include the direct acylation of 2-methyl-4-oxo-1(4H)-pyridine with 2,6-dichlorobenzoyl chloride and the reaction of 2-methyl-4-oxo-1(4H)-pyridine with 2,6-dichlorobenzaldehyde.

properties

IUPAC Name

methyl 2-[3-[(2,6-dichlorophenyl)methyl]-2-methyl-4-oxopyridin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3/c1-10-11(8-12-13(17)4-3-5-14(12)18)15(20)6-7-19(10)9-16(21)22-2/h3-7H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBASEMXEXSIDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1CC(=O)OC)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]acetate

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